![molecular formula C19H18F3N5O B2592942 (1H-indol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034442-77-6](/img/structure/B2592942.png)
(1H-indol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains an indole ring, a pyrimidine ring, and a piperazine ring . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, and the piperazine ring is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups . The indole ring system is planar, and the nitrogen atom in the pyrrole ring contributes two electrons to aromaticity . The pyrimidine ring is also planar, and the piperazine ring adopts a chair conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar nitrogen atoms and the potential for hydrogen bonding could make this compound soluble in polar solvents .Scientific Research Applications
Anti-HIV Activity
Researchers have explored indole derivatives as potential anti-HIV agents. For example, indolyl and oxochromenyl xanthenone derivatives were studied for their anti-HIV-1 activity .
Anti-Inflammatory Properties
Indomethacin analogs derived from 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were assessed for their COX-2 inhibitory activity and in vivo anti-inflammatory effects .
Other Biological Activities
Indole derivatives also exhibit:
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the wide range of biological activities associated with indole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation can result in changes to cellular processes, potentially leading to the therapeutic effects observed.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific targets and their roles within the cell.
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that this compound likely has a range of effects at the molecular and cellular levels .
properties
IUPAC Name |
1H-indol-4-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c1-12-24-16(19(20,21)22)11-17(25-12)26-7-9-27(10-8-26)18(28)14-3-2-4-15-13(14)5-6-23-15/h2-6,11,23H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKIGNKMTCMRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C4C=CNC4=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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